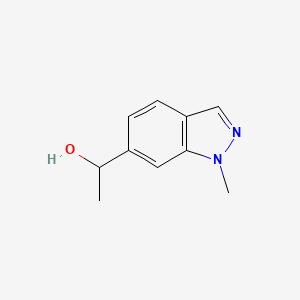

1-(1-Methyl-1H-indazol-6-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-methylindazol-6-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCKMHUJVCRLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285387 | |

| Record name | 1H-Indazole-6-methanol, α,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-62-7 | |

| Record name | 1H-Indazole-6-methanol, α,1-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-6-methanol, α,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 1-Methyl-1H-indazole Core Construction

The formation of the 1-methyl-1H-indazole core is a critical step that can be achieved through various synthetic routes. These methods primarily include cyclocondensation reactions, diazotization and subsequent cyclization pathways, and regioselective N-alkylation of a pre-formed indazole ring.

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct route to the indazole framework by forming the pyrazole (B372694) ring fused to a benzene (B151609) ring in a single or multi-step sequence. One common strategy involves the condensation of a suitable hydrazine (B178648) derivative with a carbonyl compound, followed by cyclization. For instance, the microwave-assisted synthesis of 1-phenyl-1H-indazoles has been achieved by reacting salicylaldehydes with phenylhydrazine, where the initial hydrazone undergoes cyclization. ajrconline.org A similar principle can be applied to the synthesis of the 1-methyl-1H-indazole core by utilizing methylhydrazine.

Another versatile cyclocondensation method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot, metal-free process, yielding indazoles in good yields. organic-chemistry.org Furthermore, the cyclization of various hydrazones in the presence of polyphosphoric acid (PPA) represents a classical yet effective approach to construct the indazole skeleton. ajrconline.org

A more recent development in this area is the one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation, which provides a powerful tool for constructing substituted indazoles. rsc.org

| Starting Materials | Reagents and Conditions | Product | Reference |

| Salicylaldehyde and Phenylhydrazine | Microwave irradiation | 1-Phenyl-1H-indazole | ajrconline.org |

| 2-Aminophenones and Hydroxylamine derivatives | Metal-free, one-pot | Indazoles | organic-chemistry.org |

| Hydrazones | Polyphosphoric Acid (PPA) | Indazoles | ajrconline.org |

| 1,1-Dialkylhydrazones and Arynes | Aryne annulation | 1-Alkyl-1H-indazoles | rsc.org |

Diazotization and Cyclization Pathways

Diazotization of ortho-substituted anilines followed by intramolecular cyclization is a cornerstone in indazole synthesis. The classical approach involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to an in-situ cyclization involving the methyl group to form 1H-indazole. chemicalbook.com This can be subsequently methylated to yield the desired 1-methyl-1H-indazole.

A variation of this method utilizes o-alkynylanilines, where diazotization is followed by cyclization to afford 3-substituted 1H-indazoles. chemicalbook.com More contemporary methods include tandem diazotization/cyclization reactions. For example, certain amides can undergo a tandem diazotization/azo coupling reaction to form fused heterocyclic systems, a principle that can be adapted for indazole synthesis. nih.gov Another innovative approach involves the nitrosation of indoles in a slightly acidic environment, which leads to the corresponding indazole-3-carboxaldehydes through a ring-opening and re-closure mechanism. nih.govrsc.orgresearchgate.net

| Starting Material | Reagents and Conditions | Key Intermediate/Product | Reference |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Alkynylanilines | Diazotization reagents | 3-Substituted 1H-indazoles | chemicalbook.com |

| Amides | NaNO₂, Acid | Fused triazinones (adaptable for indazoles) | nih.gov |

| Indoles | NaNO₂, Acid | 1H-Indazole-3-carboxaldehydes | nih.govrsc.orgresearchgate.net |

Regioselective N-Alkylation Protocols

The direct N-alkylation of a pre-existing indazole ring is a common and often efficient strategy to introduce the methyl group at the N1 position. However, a significant challenge lies in controlling the regioselectivity, as alkylation can occur at both N1 and N2 positions, leading to a mixture of isomers. researchgate.netnih.gov The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov

Several protocols have been developed to achieve high regioselectivity for N1-methylation. The choice of base, solvent, and methylating agent plays a crucial role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with methyl iodide has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.gov The regioselectivity is influenced by both steric and electronic effects of the substituents on the indazole ring. nih.gov

Other methylating agents such as dimethyl sulfate (B86663) and methyl 2,2,2-trichloroacetimidate have also been employed, with the latter showing high regioselectivity for the N2 position under certain conditions. researchgate.net The reaction of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) has been reported to yield a mixture of N1 and N2 methylated products. nih.gov

| Indazole Substrate | Methylating Agent | Base/Solvent | Major Product | Reference |

| 6-Nitro-1H-indazole | Methyl iodide | - (sealed tube, 100 °C) | 2-Methyl-6-nitro-2H-indazole | researchgate.net |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH, 45 °C | Mixture of N1 and N2 isomers | researchgate.net |

| Substituted indazoles | Methyl iodide | NaH/THF | 1-Methyl-indazoles | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃/DMF | Mixture of N1 and N2 isomers | nih.gov |

Synthesis of 1-(1-Methyl-1H-indazol-6-yl)ethanol and its Precursors

Once the 1-methyl-1H-indazole core is established, the focus shifts to the introduction and modification of the ethanol (B145695) side chain at the C6 position.

Conversion from 1-Methyl-1H-indazole-6-carbaldehyde and Related Carbonyl Intermediates

The most direct route to this compound is through the reduction of its corresponding carbonyl precursor, 1-Methyl-1H-indazole-6-carbaldehyde. This aldehyde can be synthesized by the N-methylation of 1H-indazole-6-carbaldehyde using a suitable methylating agent and base, such as methyl iodide and potassium carbonate in DMF.

The reduction of the aldehyde functionality to a primary alcohol is a standard and high-yielding transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. evitachem.com This reaction is typically mild and selective for the aldehyde group, leaving the indazole ring intact.

Alternatively, a Grignard reaction between 1-Methyl-1H-indazole-6-carbaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide) would also yield the target secondary alcohol, this compound.

| Precursor | Reagent | Product | Reference |

| 1-Methyl-1H-indazole-6-carbaldehyde | Sodium borohydride (NaBH₄) | 1-(1-Methyl-1H-indazol-6-yl)methanol | evitachem.com |

| 1-Methyl-1H-indazole-6-carbaldehyde | Methylmagnesium bromide | This compound | Inferred |

Derivatization Strategies for the Ethanol Side Chain

The secondary alcohol functionality of this compound offers a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. These derivatization strategies are common for aliphatic alcohols and can be readily applied to the ethanol side chain on the indazole scaffold. nih.gov

Common derivatization reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters. nih.gov

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis).

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-(1-methyl-1H-indazol-6-yl)ethanone, using mild oxidizing agents.

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen.

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a library of compounds for various research applications.

| Reaction Type | Reagents | Functional Group Transformation | Reference |

| Esterification | Acyl chlorides, Anhydrides | Alcohol to Ester | nih.gov |

| Etherification | Alkyl halides, Base | Alcohol to Ether | General Knowledge |

| Oxidation | Mild oxidizing agents | Secondary alcohol to Ketone | General Knowledge |

| Halogenation | Thionyl chloride | Alcohol to Chloride | General Knowledge |

Green Chemistry Principles in 1-Methyl-1H-indazole Synthesis

The application of green chemistry principles to the synthesis of 1-methyl-1H-indazoles aims to develop more environmentally benign and efficient processes. One notable approach involves the use of natural, biodegradable catalysts. For instance, lemon peel powder (LPP), which contains citric acid, has been successfully employed as a catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.netresearchgate.net This method offers good yields and is considered a greener alternative to conventional methods that often require harsh conditions or toxic catalysts. researchgate.net

The optimization of this reaction has shown that dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, and a catalyst loading of 10 wt% is sufficient for the reaction to proceed efficiently. researchgate.netresearchgate.net The use of ultrasound enhances the reaction rate, making it a time-efficient process. researchgate.net This methodology aligns with green chemistry principles by utilizing a renewable resource as a catalyst and employing energy-efficient reaction conditions.

Another green approach involves electrochemical methods. For example, the selective N1-acylation of indazoles has been achieved through an electrochemical process where indazoles are reduced to indazole anions, which then react with acid anhydrides. organic-chemistry.org This method avoids the use of traditional and often hazardous acylating agents and solvents.

Analogues and Derivative Synthesis

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in drug discovery programs. researchgate.net

The development of structurally related indazole derivatives is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds, including their use as kinase inhibitors in anti-cancer therapies. nih.govrsc.org Various synthetic strategies have been employed to create a wide array of indazole analogues.

One common strategy involves the functionalization of the indazole core at different positions. For instance, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions have been synthesized and evaluated for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov Similarly, 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors, with structure-activity relationship (SAR) studies indicating the importance of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position for potent inhibitory activity. nih.gov

The synthesis of these derivatives often involves multi-step sequences. For example, the synthesis of a series of indazole derivatives with potential anti-cancer activity started with the iodination of 6-bromo-1H-indazole, followed by Suzuki coupling reactions with appropriate boronic acid pinacol (B44631) esters to introduce various substituents. rsc.org Another route involved the Suzuki coupling between (1H-indazol-6-yl)boronic acid and corresponding halides to prepare key intermediates. rsc.org

The table below summarizes some examples of structurally related indazole derivatives developed for research purposes.

| Compound Class | Synthetic Approach | Research Application |

| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Multi-step synthesis | Anti-proliferative effects on human cancer cell lines. nih.gov |

| 3-Substituted 1H-indazoles | Synthesis from 2-nitrobenzonitriles and investigation of carbohydrazide moieties | IDO1 enzyme inhibition. nih.gov |

| 1H-Indazole derivatives with disubstituents at 4- and 6-positions | Multi-step synthesis and IDO1 inhibition assay | IDO1 inhibition. nih.gov |

| Pan-Pim kinase inhibitors | Systematic optimization of piperidine (B6355638) and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole | Pan-Pim kinase inhibition. nih.gov |

The indazole ring and its side chains can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include oxidation, reduction, substitution, condensation, nucleophilic addition, and cross-coupling reactions.

Oxidation: The oxidation of ortho-alkylazobenzenes to indazoles can be achieved using copper(I) iodide (CuI) as an oxidation promoter and oxygen as a terminal oxidant. nih.gov This method involves C-H bond functionalization and provides high yields of the corresponding indazole products. nih.gov

Reduction: The reduction of a styrene (B11656) intermediate, obtained from a Wittig reaction of a formylbenzene, can be achieved through hydrogenation or diimide reduction to yield a saturated alkyl chain. ucsf.edu Diimide reduction is particularly useful when needing to avoid the reduction of other functional groups, such as a bromide. ucsf.edu

Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups onto the indazole ring. For example, the reaction of 1H-indazole with halo esters in an alkaline solution leads to a mixture of N-1 and N-2 substituted isomers, with the N-1 isomer typically predominating. nih.gov The reactivity of the halo ester depends on the halogen, with bromoesters being more reactive than chloroesters. nih.gov

Condensation: Condensation reactions are a versatile method for constructing the indazole ring system and for synthesizing fused heterocyclic systems. A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.netacs.org This method can be complicated by a competitive Wolf-Kishner reduction, which can be minimized by using the O-methyloxime derivatives of the aldehydes. researchgate.netacs.org Condensation of 3-amino-1H-indazole with various carbonyl compounds is a frequent approach to access pyrimido[1,2-b]indazoles. nih.gov

Nucleophilic Addition: Nucleophiles can add to the indazole ring system, particularly in activated derivatives. For instance, a variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, react with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles to yield 2-substituted 1H-indazolones. nih.gov Theoretical studies have shown that in the reaction of indazole with palladium-bound isocyanides, the nucleophilic attack occurs at the unprotonated nitrogen atom of the indazole. mdpi.comfao.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the indazole ring. nih.govrsc.org These reactions are used to form C-C bonds by reacting a halo-indazole with an organoboronic acid in the presence of a palladium catalyst. nih.govrsc.org The Suzuki reaction has been successfully applied to the synthesis of novel pyrrolyl and thiophenyl indazoles from 5-bromoindazoles. nih.gov Copper-catalyzed cross-coupling reactions have also been developed for the N-arylation of indazoles. rsc.orgnih.gov

The following table provides a summary of these key chemical reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | ortho-Alkylazobenzenes, CuI, O₂ | Indazoles. nih.gov |

| Reduction | Styrene intermediate, H₂/Pd-C or diimide | Saturated alkyl side chain. ucsf.edu |

| Nucleophilic Substitution | 1H-Indazole, halo esters, base (e.g., K₂CO₃) | N-1 and N-2 substituted indazoles. nih.gov |

| Condensation | o-Fluorobenzaldehydes/O-methyloximes, hydrazine | Indazoles. researchgate.netacs.org |

| Nucleophilic Addition | Oxazino[3,2-b]indazoles, various nucleophiles | 2-Substituted 1H-indazolones. nih.gov |

| Suzuki Cross-Coupling | Bromoindazoles, boronic acids, Pd catalyst, base | Aryl- or heteroaryl-substituted indazoles. nih.gov |

| Copper-Catalyzed N-Arylation | NH-indazole, aryl iodide, CuI, base, ligand | N-aryl indazoles. nih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 1-(1-Methyl-1H-indazol-6-yl)ethanol, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are employed to achieve a complete and unambiguous assignment of all atoms, understand its isomeric properties, and refine its structural details through computational methods.

Elucidation of 1H vs. 2H Tautomeric Forms and Related Isomerism

Indazole and its N-unsubstituted derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Typically, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govuni.lu However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes this type of prototropic tautomerism. The nomenclature itself specifies the fixed isomeric form as a 1-methyl-1H-indazole derivative.

The relevant isomerism for this compound arises during its synthesis. The alkylation of an indazole precursor can lead to a mixture of N1 and N2 substituted isomers. nih.gov Spectroscopic techniques, particularly ¹³C and ¹⁵N NMR, are crucial for distinguishing between these two positional isomers. For instance, the chemical shift of the C3 carbon is a useful probe, appearing at approximately 135 ppm in N1-substituted indazoles and around 123 ppm in N2-substituted isomers. nih.gov Similarly, the ¹⁵N chemical shifts of the N1 and N2 atoms differ significantly between the two isomeric forms, allowing for definitive structural assignment. nih.govacs.org

Application of Multinuclear NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment

A full structural assignment of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific experimental data for this exact compound is not publicly available, a representative dataset can be predicted based on known data for closely related 1-methyl-1H-indazole derivatives. nih.govrsc.orgrsc.orgnih.gov

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, and the protons of the 1-hydroxyethyl group at position 6. The aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The N-methyl protons would be a singlet at around 4.0 ppm. The ethanol (B145695) side chain would present a quartet for the methine proton (CH) and a doublet for the terminal methyl group (CH₃), with an additional, often broad, signal for the hydroxyl proton (OH).

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the indazole ring would resonate between 109 and 141 ppm. The N-methyl carbon would appear around 30-35 ppm, while the carbons of the ethanol substituent would be observed in the aliphatic region.

¹⁵N NMR: While less common, ¹⁵N NMR is highly effective for distinguishing N1 and N2 isomers. acs.orgipb.pt The chemical shifts of the two nitrogen atoms in the pyrazole ring are very sensitive to the substitution pattern. nih.gov

The following table provides predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound in a typical deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-N-CH₃ | ~4.0 (s, 3H) | ~32.0 |

| 3-H | ~7.9 (s, 1H) | ~134.0 |

| 4-H | ~7.7 (d) | ~121.0 |

| 5-H | ~7.1 (d) | ~118.0 |

| 7-H | ~7.5 (s) | ~109.0 |

| 6-CH(OH)CH₃ | ~5.0 (q, 1H) | ~65.0 |

| 6-CH(OH)CH₃ | ~1.5 (d, 3H) | ~25.0 |

| 6-CH(OH)CH₃ | Variable (br s, 1H) | - |

| 3a-C | - | ~124.0 |

| 6-C | - | ~138.0 |

| 7a-C | - | ~141.0 |

Note: This table is illustrative, based on data for analogous compounds. nih.govrsc.orgnih.gov s = singlet, d = doublet, q = quartet, br = broad.

GIAO Calculations for Absolute Shieldings in NMR Data Interpretation

To enhance the accuracy of NMR data interpretation, theoretical calculations are often employed. The Gauge-Invariant Atomic Orbital (GIAO) method is a robust computational approach used to predict NMR chemical shifts. nih.govacs.org This method calculates the absolute magnetic shielding tensors (σ) for each nucleus in the molecule. acs.orgCurrent time information in Bangalore, IN.

These calculated absolute shieldings, typically determined for the molecule in the gas phase, can then be converted into chemical shifts (δ) in solution by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) using established empirical equations. nih.govacs.org GIAO calculations are particularly valuable for:

Confirming assignments: Comparing calculated shifts with experimental data helps validate the assignment of complex spectra.

Distinguishing isomers: The method can accurately predict the distinct chemical shifts for different structural or positional isomers, such as the N1 and N2 substituted indazoles, providing a sound theoretical basis for experimental observations. nih.gov

Analyzing stereochemistry: It can aid in determining the preferred conformation of flexible side chains by calculating the NMR parameters for different rotamers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₂N₂O), the exact monoisotopic mass is 176.0950 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. This ion then undergoes fragmentation, breaking at its weakest bonds. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage. youtube.comlibretexts.orgyoutube.com For the title compound, the primary fragmentation events would likely involve the ethanol side chain:

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the methyl group of the ethanol side chain would result in a stable, resonance-stabilized cation at m/z 161.

Loss of Water: Dehydration of the alcohol would lead to the loss of an H₂O molecule (18 Da), producing a fragment ion at m/z 158.

Loss of Ethylene (B1197577): Cleavage within the side chain could also lead to the loss of a neutral ethylene molecule after rearrangement.

Analysis of these characteristic fragments provides strong evidence for the structure of the side chain and its connection to the indazole core.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₀H₁₂N₂O + H]⁺ | 177.1022 | Protonated Molecular Ion ([M+H]⁺) |

| [C₉H₉N₂O]⁺ | 161.0709 | Loss of methyl radical (•CH₃) via α-cleavage |

| [C₁₀H₁₀N₂]⁺• | 158.0838 | Loss of water (H₂O) via dehydration |

| [C₈H₇N₂]⁺ | 131.0604 | Loss of the entire hydroxyethyl (B10761427) side chain |

Note: This table is illustrative of expected fragmentation patterns based on general principles of mass spectrometry. youtube.comlibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity, conformation, and absolute stereochemistry if chiral centers are present.

Determination of Three-Dimensional Molecular Architectures and Conformational Preferences

While a specific crystal structure for this compound has not been reported in the literature, data from closely related indazole derivatives can be used to infer its likely structural features. nih.govnih.gov

Indazole Ring System: X-ray studies of various indazole derivatives consistently show that the fused bicyclic ring system is essentially planar. nih.gov

Absolute Stereochemistry: The benzylic carbon of the ethanol substituent is a chiral center. X-ray crystallography of a single enantiomer or a resolved crystalline conglomerate would determine its absolute configuration (R or S).

Analysis of the crystal packing reveals how molecules arrange themselves in the solid state, providing insight into intermolecular forces such as hydrogen bonds and π–π stacking interactions between the aromatic indazole rings. nih.gov

Analysis of Intermolecular Interactions in Solid State

Hydrogen Bonding: A primary intermolecular force observed in the crystal structures of related indazole compounds is hydrogen bonding. For instance, in the crystal structure of 1H-imidazole-1-methanol, molecules are connected via O—H···N hydrogen bonds in a head-to-tail fashion, forming three-membered macrocycles. nsf.gov Similarly, in other indazole derivatives, N—H···O hydrogen bonds can lead to the formation of inversion dimers. nih.govnih.gov These dimers can be further linked by weaker C—H···O contacts, creating a three-dimensional network. nih.govresearchgate.net The presence of the hydroxyl group in this compound makes it a potential donor for hydrogen bonds, while the nitrogen atoms of the indazole ring can act as acceptors.

π-Stacking: Aromatic rings, such as the indazole system, can participate in π–π stacking interactions. These interactions, along with C—H···π interactions, contribute to the stability of the crystal lattice. nih.gov The planarity of the fused five- and six-membered rings of the indazole core is a key factor in enabling these stacking arrangements. nih.govresearchgate.net

The interplay of these non-covalent interactions dictates the molecular packing in the crystal, influencing properties such as solubility and melting point.

Vibrational Spectroscopy (IR) for Functional Group Modalities

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups:

O-H Stretch: The hydroxyl group (-OH) gives rise to a characteristic broad and intense absorption band in the region of 3400-3650 cm⁻¹. pressbooks.publibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.pub

C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretches from the methyl and ethyl groups occur at slightly lower frequencies, generally between 3000-2850 cm⁻¹. libretexts.org

C=C Stretch: The carbon-carbon double bond stretching within the aromatic indazole ring gives rise to absorptions in the 1600-1450 cm⁻¹ range. vscht.cz

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the ethanol substituent is expected to appear in the fingerprint region, typically around 1260-1000 cm⁻¹.

Theoretical and experimental studies on similar molecules, such as ±1-(1H-Benzoimidazol-2-YL) Ethanol, have utilized density functional theory (DFT) to calculate and assign vibrational frequencies, providing a detailed understanding of the molecule's vibrational modes. icm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomer Differentiation

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For aromatic and heteroaromatic compounds like this compound, the absorption of UV radiation typically results in π-π* and n-π* transitions. The indazole ring system is the primary chromophore responsible for these absorptions. Studies on related compounds have shown that electronic transitions can give rise to multiple absorption maxima (λmax). researchgate.net For example, some dye molecules exhibit λmax values in the range of 260-280 nm, which are attributed to π-π* transitions characteristic of benzene (B151609) and other aromatic nuclei. researchgate.net

Tautomer Differentiation: While this compound itself is not expected to exhibit significant tautomerism due to the methyl group at the N1 position, UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria in related indazole derivatives. Different tautomers of a compound will have distinct electronic environments and, consequently, different UV-Vis absorption spectra. Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been used to determine the most stable tautomer by comparing calculated and experimental data. nih.gov The solvent can also influence the position of absorption bands, a phenomenon known as solvatochromism, which can provide further information about the electronic structure of the molecule. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and reactivity of "1-(1-Methyl-1H-indazol-6-yl)ethanol".

Density Functional Theory (DFT) for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties and reactivity of organic molecules, including indazole derivatives. While specific DFT studies on the reaction mechanisms of "this compound" are not widely available in the public domain, the application of DFT to similar indazole-containing compounds provides a strong framework for understanding its likely behavior.

DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry and to calculate key electronic descriptors. atlantis-press.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. In a study on novel indazole derivatives, DFT computations were used to identify compounds with the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov

Furthermore, DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. This allows for the theoretical prediction of reaction pathways and the calculation of activation energies, providing insights into the feasibility and kinetics of chemical transformations involving the ethanol (B145695) substituent or the indazole ring.

Computational Prediction of Solvent Effects (e.g., COSMO-RS)

The influence of the solvent on the behavior of a molecule is a critical aspect of its chemical and biological activity. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemistry with statistical thermodynamics to predict properties like solubility, partition coefficients, and vapor pressure.

While specific COSMO-RS studies on "this compound" are not readily found in scientific literature, the methodology is well-suited for such an analysis. The process involves a DFT calculation to generate a polarized surface charge density (σ-profile) of the molecule. This σ-profile is a histogram of the charge density on the molecular surface and serves as a detailed descriptor of the molecule's polarity. By comparing the σ-profiles of the solute and various solvents, COSMO-RS can predict the chemical potential of the solute in each solvent, and from there, its solubility and other thermodynamic properties. This type of analysis would be invaluable for predicting the bioavailability of "this compound" and for designing optimal formulation strategies.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

To understand the potential therapeutic applications of "this compound," it is essential to study its interactions with biological macromolecules. Molecular dynamics (MD) and docking simulations are indispensable computational techniques for this purpose.

Prediction of Binding Modes with Biological Targets (e.g., DNA Gyrase, PD-L1 Dimer)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is crucial for structure-based drug design. While specific docking studies of "this compound" with DNA gyrase and the PD-L1 dimer are not explicitly detailed in available literature, the general principles of how small molecules interact with these targets are well-established.

Small molecule inhibitors have been shown to bind to the PD-L1 dimer interface, inducing or stabilizing a dimeric state that prevents its interaction with the PD-1 receptor. mdpi.com Docking studies on such inhibitors reveal that they often occupy a hydrophobic pocket at the dimer interface. Key interactions typically involve residues such as Tyr56, Met115, and Ala121 of the PD-L1 protein. mdpi.com It is plausible that "this compound" could adopt a similar binding mode, with the methyl-indazole core fitting into the hydrophobic pocket and the ethanol substituent potentially forming hydrogen bonds with nearby residues.

Similarly, DNA gyrase, an essential bacterial enzyme, is a known target for antibacterial agents. Docking studies of inhibitors into the ATP-binding site of the GyrB subunit are common. These studies help in understanding the key interactions, often involving hydrogen bonds and hydrophobic contacts, that are necessary for potent inhibition.

Conformational Analysis of the Compound and its Binding Affinity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of "this compound" can be performed using computational methods to identify low-energy conformers that are likely to be present in solution and at the binding site of a biological target.

Prediction and Analysis of Tautomeric Equilibria and Stability

Tautomerism is a significant consideration for heterocyclic compounds like indazole. The position of a proton can shift between different nitrogen atoms in the ring, leading to different tautomeric forms with potentially distinct chemical and biological properties.

For the parent indazole, the 1H- and 2H-tautomers are the most common. researchgate.netnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.gov However, the relative stability can be influenced by substitution patterns and the surrounding environment, such as the solvent. figshare.com

In the case of "this compound," the nitrogen at the 1-position is substituted with a methyl group. This methylation prevents the classic 1H/2H tautomerism involving the pyrazole (B372694) ring protons. Therefore, the tautomeric possibilities for this specific molecule are significantly reduced compared to an unsubstituted indazole. Any potential tautomerism would likely involve the ethanol substituent, for example, through keto-enol tautomerism if the alcohol were to be oxidized, but this is a different phenomenon from the annular tautomerism of the indazole ring itself.

Theoretical Studies on Acidity and Basicity (e.g., pKa values, INDO and AM1 calculations)acs.org

The indazole moiety contains two nitrogen atoms, which are the primary sites for protonation and thus determine the basicity of the compound. The acidity, on the other hand, is primarily associated with the hydroxyl group of the ethanol substituent. Computational methods, ranging from semi-empirical techniques like AM1 (Austin Model 1) and INDO (Intermediate Neglect of Differential Overlap) to more robust quantum chemical calculations such as Density Functional Theory (DFT), are employed to predict these properties. mdpi.comresearchgate.net

Basicity of the Indazole Ring:

The basicity of the indazole ring is attributed to the lone pair of electrons on the nitrogen atoms. In 1-methyl-1H-indazole, the nitrogen at position 2 (N2) is the more basic site. The methyl group at the N1 position does not significantly alter the inherent basicity of the N2 atom. Theoretical calculations on the parent 1H-indazole have shown that the N2-protonated form is more stable than the N1-protonated form. The pKa of the conjugate acid of indazole is approximately 1.2-1.4, indicating it is a weak base.

Acidity of the Ethanol Substituent:

The hydroxyl group of the 1-ethanol substituent is the primary acidic site. The pKa of this group is influenced by the electron-withdrawing or electron-donating nature of the 1-methyl-1H-indazol-6-yl ring system. The indazole ring is generally considered to be electron-withdrawing, which would be expected to increase the acidity (lower the pKa) of the hydroxyl group compared to a simple aliphatic alcohol.

Computational Approaches for pKa Prediction:

Modern computational chemistry offers several methods to estimate pKa values with varying degrees of accuracy. ua.edunih.gov These methods often involve calculating the Gibbs free energy change (ΔG) for the deprotonation or protonation reaction in a solvent, typically water. researchgate.netyoutube.com

A common approach involves a thermodynamic cycle that separates the free energy change in solution into gas-phase energies and solvation free energies. researchgate.net The gas-phase energies can be calculated with high accuracy using quantum mechanical methods like DFT, while the solvation energies are estimated using continuum solvation models (e.g., PCM, SMD) or methods based on the integral equation theory of molecular liquids (e.g., RISM). acs.orgmdpi.comresearchgate.net

While older semi-empirical methods like AM1 and INDO can provide qualitative insights, they have been largely superseded by DFT-based methods for more accurate pKa predictions. acs.org For complex molecules, more advanced techniques like free energy perturbation (FEP) or methods that explicitly account for tautomerism and protonation states in molecular dynamics simulations are being developed. researchgate.net

Table of Computational Methods for pKa Prediction of Heterocyclic Amines and Alcohols:

| Method | Description | General Applicability & Accuracy |

| Semi-Empirical (AM1, INDO) | Approximate quantum mechanical methods using parameters derived from experimental data. | Fast but generally low accuracy for pKa prediction. Useful for qualitative trends in large series of compounds. |

| DFT with Continuum Solvation | Calculates electronic structure with Density Functional Theory and treats the solvent as a continuous dielectric medium (e.g., PCM, SMD). | Good balance of accuracy and computational cost. Widely used for pKa prediction of organic molecules. mdpi.comresearchgate.net |

| Ab Initio MD Simulations | Molecular dynamics simulations based on first-principles quantum mechanical calculations. | High accuracy but computationally very expensive, typically limited to small systems. |

| Free Energy Perturbation (FEP) | A statistical mechanics method to calculate free energy differences between two states (e.g., protonated and deprotonated). | Can be highly accurate but requires significant computational resources and careful setup. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Empirical models that correlate structural descriptors with experimental pKa values. | Fast for prediction within its applicability domain but relies on the quality and diversity of the training data. |

In the absence of direct experimental data for this compound, these computational approaches provide the theoretical foundation for estimating its acidic and basic properties. Such calculations would be essential for understanding its behavior in different chemical environments.

Preclinical Pharmacological and Biological Investigations

In Vitro and In Vivo Model Systems for Biological Activity Assessment (Non-Human)

There are no publicly available scientific studies detailing the use of specific in vitro or in vivo model systems to assess the biological activity of 1-(1-Methyl-1H-indazol-6-yl)ethanol. Consequently, information regarding the selection of cell lines, animal models, or other non-human systems for evaluating the pharmacological profile of this compound is not available.

Antimicrobial Activity Studies

There are no published reports on the evaluation of this compound for antimicrobial activity. Studies to determine its efficacy against various strains of bacteria or fungi, and the corresponding minimum inhibitory concentrations (MICs), have not been documented in the available scientific literature.

Anti-Inflammatory Modulatory Effects

Indazole derivatives have been investigated for their anti-inflammatory properties. The inflammatory response involves a complex interplay of various cells and mediators. Macrophages play a central role in this process, and their regulation is key to controlling inflammation. nih.gov One important mediator is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes. nih.gov Inducible nitric oxide synthase (iNOS) is often upregulated during inflammation. nih.gov Some compounds exert their anti-inflammatory effects by modulating the expression of enzymes like heme oxygenase-1 (HO-1), which in turn can inhibit the production of inflammatory mediators. nih.gov Studies on other compounds have shown that they can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The potential of this compound to modulate these inflammatory pathways warrants further investigation to establish its specific anti-inflammatory profile.

Investigation of Enzyme Inhibitory Properties (beyond direct therapeutic application)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The B cell receptor (BCR) signaling pathway, which involves spleen tyrosine kinase (SYK) and phosphatidylinositol 3-kinase (PI3K), is a key target in certain types of lymphoma. nih.gov Inhibition of SYK can affect downstream pathways like PI3K/AKT. nih.gov Furthermore, extracellular signal-regulated kinases 1/2 (ERK1/2) and ERK5 are involved in cancer cell proliferation, and inhibiting them is a promising therapeutic strategy. nih.gov While the specific inhibitory activity of this compound against PI3K, Syk, CDK8/19, or ERK5 is not detailed in the provided results, the indazole scaffold is a common feature in many kinase inhibitors, suggesting this as a potential area of investigation for this compound.

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. There are three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). nih.gov A study on a series of 7-substituted-indazoles revealed their potential as inhibitors of NOS isoforms. nih.gov For example, 1H-indazole-7-carbonitrile showed a preference for inhibiting constitutive NOS (nNOS and eNOS) over the inducible form (iNOS). nih.gov The inhibition was found to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. nih.gov These findings highlight the potential for indazole derivatives to selectively target different NOS isoforms. The specific inhibitory profile of this compound against the various NOS isoforms has not been explicitly determined in the provided search results but represents a plausible area for further pharmacological characterization.

HIV Protease Inhibition

There is no research data available to suggest that this compound has been evaluated as an inhibitor of HIV protease.

Other Biological Activities in Preclinical Contexts

No preclinical studies have been published that investigate the antiprotozoal, vasodilatory, or neuroprotectant properties of this compound.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of indazole derivatives can be significantly modulated by structural modifications to the indazole core and its substituents. researchgate.net The potency and selectivity of these compounds against specific biological targets are highly dependent on the nature and position of these substituents. nih.govnih.gov

For instance, in the context of kinase inhibition, a key area for indazole-based drugs, modifications at various positions of the indazole ring have yielded compounds with high affinity and selectivity for targets like VEGFR-2, Pim kinases, and ITK. nih.govnih.gov Research has shown that even minor changes, such as the introduction of different functional groups, can drastically alter the interaction of the molecule with the target's binding site, thereby influencing its inhibitory power. acs.orgacs.org

The development of potent and selective compounds often involves a systematic exploration of the chemical space around the indazole scaffold. This includes altering substituents on the benzene (B151609) and pyrazole (B372694) rings of the indazole core. For example, studies on indazole derivatives as selective estrogen receptor degraders (SERDs) revealed that replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Similarly, the introduction of larger substituents, like a trifluoromethyl group, at the para-position of an attached aryl ring improved degradation efficacy. nih.gov

The following table summarizes how different structural modifications on the indazole scaffold have been correlated with biological outcomes in various studies.

| Modification | Biological Target/Activity | Observed Effect |

| Replacement of ethyl with cyclobutyl group | Estrogen Receptor Degraders (SERDs) | Enhanced potency nih.gov |

| Addition of larger substituents (e.g., CF3) to an attached aryl ring | Estrogen Receptor Degraders (SERDs) | Improved degradation efficacy nih.gov |

| Substitution at the C3 and C6 positions | IDO1 Inhibition | Crucial for inhibitory activity nih.gov |

| Introduction of a 1-naphthylamino group at the C-3 position | ULK1 Inhibition | Greatly decreased IC50 mdpi.com |

Impact of Substituent Position and Nature on Activity Profiles

The position and nature of substituents on the indazole ring are critical determinants of the compound's pharmacological profile. The indazole nucleus possesses several positions (N1, N2, C3, C4, C5, C6, and C7) where substitutions can be made, each influencing the molecule's interaction with its biological target differently. nih.govaustinpublishinggroup.com

N1- and N2-Alkylation: The regioselectivity of N-alkylation of the indazole ring has a profound impact on biological activity. nih.gov For example, in the case of the soluble guanylate cyclase activator YC-1, the 1-benzyl isomer is active, while the corresponding 2-benzyl isomer shows no activity. austinpublishinggroup.comnih.gov The choice of alkylating agent and reaction conditions can favor the formation of either the N1 or N2 isomer, allowing for the targeted synthesis of the more active compound. nih.gov Steric and electronic effects of existing substituents on the indazole ring can direct the position of further alkylation. nih.gov

C3-Position: The C3 position of the indazole ring is a key site for modification and has been shown to be crucial for the activity of many indazole-based inhibitors. mdpi.com For instance, functionalization at the C3 position of an indazole backbone targeting unc-51-like kinase 1 (ULK1) by introducing a 1-naphthylamino group significantly decreased the half-inhibitory concentration (IC50). mdpi.com

C4-, C5-, C6-, and C7-Positions: Substituents on the benzene ring of the indazole core also play a significant role in modulating activity. For example, in the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), 4,6-disubstituted-1H-indazole derivatives were found to be highly selective. nih.gov Specifically, modifying the C6 position of indazole with an indole (B1671886) substituent led to a highly effective compound. nih.gov In another example, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor. austinpublishinggroup.com

The following table illustrates the impact of substituent position on the activity of various indazole derivatives.

| Position of Substitution | Substituent/Modification | Biological Target/Activity | Impact on Activity |

| N1 vs. N2 | Benzyl group | Soluble guanylate cyclase | N1-isomer is active, N2-isomer is inactive austinpublishinggroup.comnih.gov |

| C3 | 1-naphthylamino group | ULK1 | Significantly decreased IC50 mdpi.com |

| C4, C6 | Disubstitution | PI3Kδ | High selectivity nih.gov |

| C6 | Indole substituent | PI3Kδ | Most effective compound in the series nih.gov |

| C7 | Nitro group | Nitric oxide synthase | Inhibition of the enzyme austinpublishinggroup.com |

Design Principles for Optimizing Indazole Scaffolds for Specific Targets

The optimization of indazole scaffolds for specific biological targets is guided by several key design principles derived from extensive SAR studies. These principles aid medicinal chemists in the rational design of new and more effective drug candidates. researchgate.netnih.gov

One fundamental principle is the utilization of a fragment-based approach . This involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent molecule. This was successfully applied in the development of 6-azaindazole derivatives as Pim kinase inhibitors. nih.gov

Structure-based design is another powerful strategy that relies on the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. This approach was instrumental in the discovery of highly selective PI3Kδ inhibitors. nih.gov

Bioisosteric replacement is a technique where a part of a molecule is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a metabolically liable methoxyphenol moiety with a benzimidazole (B57391) head group was a key step in developing SERCA2a activators. acs.orgacs.org

Furthermore, computational modeling and the calculation of properties such as interaction energies can guide the optimization process. For example, fragment molecular orbital (FMO) methods have been used to calculate pair interaction energies to optimize interleukin-2-inducible T-cell kinase (ITK) inhibitors. nih.gov

Key design principles for optimizing indazole scaffolds are summarized below:

Fragment-Based Drug Design: Start with small, weakly binding fragments and grow them into more potent leads. nih.gov

Structure-Based Drug Design: Utilize the 3D structure of the target to design complementary ligands. nih.gov

Bioisosteric Replacement: Substitute functional groups to improve drug-like properties while maintaining or enhancing activity. acs.orgacs.org

Computational Modeling: Employ computational tools to predict binding affinities and guide synthetic efforts. nih.gov

Control of Regiochemistry: Strategically direct substitutions to specific positions on the indazole ring to maximize desired activity. nih.gov

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. nih.govwiley-vch.de For chiral molecules, which exist as non-superimposable mirror images called enantiomers, one enantiomer may exhibit significantly different biological activity than the other. nih.gov This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

In the case of "1-(1-Methyl-1H-indazol-6-yl)ethanol," the carbon atom of the ethanol (B145695) group attached to the indazole ring is a chiral center. This means the compound can exist as two enantiomers, (R)-1-(1-methyl-1H-indazol-6-yl)ethanol and (S)-1-(1-methyl-1H-indazol-6-yl)ethanol.

While specific studies on the differential activity of the enantiomers of "this compound" are not detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that they would likely have different pharmacological profiles. nih.govijpsjournal.com For example, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, the (S)-enantiomer of one compound was identified as a potent and selective 5-HT2C receptor agonist. ebi.ac.uk This highlights the importance of stereochemistry in the activity of indazole derivatives.

The differential activity of enantiomers can manifest in several ways:

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to side effects. nih.gov

Different Pharmacological Activities: The two enantiomers may have qualitatively different biological activities. For example, one enantiomer of sotalol (B1662669) is a β-blocker with antiarrhythmic activity, while the other only has antiarrhythmic properties. nih.gov

Pharmacokinetic Differences: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body. wiley-vch.de

Preclinical Pharmacokinetics and Metabolic Studies

In Vitro Metabolic Stability Assessment (e.g., Hepatocyte Incubations)

The initial step in evaluating the metabolic fate of a new chemical entity is to assess its stability in the presence of liver enzymes. This is commonly performed through in vitro incubations with hepatocytes or liver microsomes. nih.govnih.gov Such assays determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism. nih.gov

For a compound like 1-(1-Methyl-1H-indazol-6-yl)ethanol, cryopreserved human, rat, and mouse hepatocytes would be incubated with the compound. nih.gov The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance of the parent compound allows for the calculation of its half-life (t½) and intrinsic clearance (CLint). nih.gov This data helps in predicting the in vivo hepatic clearance and potential species differences in metabolism.

Generally, indazole derivatives can exhibit a range of metabolic stabilities. For some indazole-containing compounds, such as certain synthetic cannabinoids, major biotransformations include hydroxylation and hydrolysis. nih.govnih.gov For instance, studies on the synthetic cannabinoid MDMB-CHMINACA, which has an indazole core, revealed that hydroxylations predominantly occur on the cyclohexylmethyl moiety. nih.gov

Table 1: Representative In Vitro Metabolic Stability Assessment Parameters

| Parameter | Description | Typical Method |

| Test System | Source of metabolic enzymes. | Pooled human, rat, and mouse hepatocytes or liver microsomes. |

| Incubation Time | Duration of exposure of the compound to the enzymes. | Typically ranges from 0 to 4 hours. |

| Compound Conc. | Initial concentration of the test compound. | Usually in the low micromolar range (e.g., 1 µM). |

| Analysis Method | Technique to quantify the parent compound. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |

| Calculated Values | Key stability metrics. | Half-life (t½), Intrinsic Clearance (CLint). |

This table represents a typical experimental setup and is not based on specific data for this compound.

Cytochrome P450 (CYP) Inhibition Profiling

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. researchgate.netresearchgate.net Therefore, it is crucial to assess whether a new compound inhibits these enzymes, as this could lead to drug-drug interactions. The inhibitory potential of this compound against major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated. researchgate.netnih.gov

This is typically done using human liver microsomes and specific probe substrates for each CYP isozyme. researchgate.net The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and the half-maximal inhibitory concentration (IC50) is determined. nih.gov Some antifungal agents containing an imidazole (B134444) moiety, which is structurally related to indazole, have been shown to be non-selective inhibitors of P450s. researchgate.netresearchgate.net For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4. researchgate.netnih.gov

Table 2: Representative Cytochrome P450 (CYP) Inhibition Panel

| CYP Isozyme | Probe Substrate | Potential for Inhibition |

| CYP1A2 | Phenacetin | To be determined |

| CYP2C9 | Diclofenac | To be determined |

| CYP2C19 | S-Mephenytoin | To be determined |

| CYP2D6 | Dextromethorphan | To be determined |

| CYP3A4 | Midazolam | To be determined |

This table represents a typical experimental setup and is not based on specific data for this compound.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. youtube.comyoutube.com Only the unbound (free) fraction of a drug is pharmacologically active. youtube.com The plasma protein binding of this compound would be determined in plasma from different species, including humans, to assess inter-species variability.

The most common method for determining plasma protein binding is equilibrium dialysis. youtube.com The percentage of the drug that is bound to plasma proteins is calculated. Many drugs, particularly acidic ones, can exhibit high plasma protein binding, with over 99% of the drug being bound. youtube.com The well-known NSAID, benzydamine, which contains an indazole moiety, has a reported plasma protein binding of less than 20%. wikipedia.org

Table 3: Representative Plasma Protein Binding Assessment

| Species | Method | Percent Bound (%) | Unbound Fraction (fu) |

| Human | Equilibrium Dialysis | To be determined | To be determined |

| Rat | Equilibrium Dialysis | To be determined | To be determined |

| Mouse | Equilibrium Dialysis | To be determined | To be determined |

This table represents a typical experimental setup and is not based on specific data for this compound.

Excretion Pathways in Animal Models

To understand how this compound and its metabolites are eliminated from the body, excretion studies in animal models, typically rats, are conducted. After administration of a radiolabeled version of the compound, urine, feces, and bile are collected over a period of time (e.g., 72 hours). The total radioactivity in each matrix is measured to determine the major routes and extent of excretion. nih.gov For some indazole derivatives, both renal and fecal excretion have been observed. nih.gov

Blood-Brain Barrier Permeation Investigations (for central nervous system targets)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Several in vitro and in vivo methods can be used to assess the BBB permeability of this compound. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), can provide an initial screen. monash.eduresearchgate.net In vivo studies in rodents are the gold standard, where the concentrations of the compound in the brain and plasma are measured at different time points after administration. The brain-to-plasma concentration ratio (Kp) is then calculated. nih.gov Several indazole derivatives have been shown to effectively permeate the blood-brain barrier. monash.eduresearchgate.netnih.gov

Metabolite Identification using Advanced Analytical Techniques (e.g., Mass Spectrometry)

Identifying the metabolites of a new drug candidate is a critical part of its preclinical evaluation. Samples from in vitro metabolic stability assays and in vivo excretion studies are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.gov This allows for the structural elucidation of the metabolites. Common metabolic pathways for indazole-containing compounds include hydroxylation, N-dealkylation, and glucuronidation. nih.govresearchgate.net For example, in vitro metabolism studies of the indazole carboxamide synthetic cannabinoid MDMB-CHMINACA identified twenty-seven metabolites, with the major biotransformations being hydroxylation and ester hydrolysis. nih.gov Another study on a piperazinyl indazole compound revealed P450-mediated N-deindazolation as a predominant metabolic pathway. nih.gov

Advanced Analytical Methodologies for Research

Development of Quantitative Analytical Methods in Biological Matrices for Research Applications

Quantitative analysis in biological matrices like plasma, urine, or tissue homogenates presents significant challenges, including low analyte concentrations and the presence of interfering endogenous substances. To address this, highly sensitive and selective methods are developed and validated to ensure the reliability of the analytical results. who.int The purpose of this validation is to demonstrate that the analytical method is suitable for its intended purpose. who.intnih.gov

UHPLC-MS/MS is a cornerstone technique for quantitative bioanalysis due to its exceptional sensitivity and specificity. This method combines the high-resolution separation capabilities of UHPLC with the precise detection and quantification abilities of tandem mass spectrometry.

For a compound like 1-(1-Methyl-1H-indazol-6-yl)ethanol, a method would be developed by first optimizing the chromatographic conditions to ensure a sharp peak shape and adequate retention time, separating it from matrix components. This involves selecting an appropriate column, often a C18 reversed-phase column, and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid to improve ionization. nih.gov

The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of specificity, significantly reducing background noise and enhancing selectivity. The selection of optimal MRM transitions is a critical step in method development.

Table 1: Representative UHPLC-MS/MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2-5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | Hypothetical m/z |

| Product Ion | Hypothetical m/z |

Note: The table contains representative parameters. Actual values would be determined experimentally for this compound.

UHPLC-QTOF-MS is another powerful tool used in bioanalytical research. Unlike triple quadrupole instruments that target specific ions, QTOF mass spectrometers provide high-resolution, full-scan mass data, which is particularly useful for both quantitative and qualitative analyses. nih.gov This capability allows for the detection and identification of the target analyte as well as its metabolites without prior knowledge of their structures. nih.gov

In a research setting, UHPLC-QTOF-MS can be used to perform untargeted or targeted analysis. nih.govnih.gov For quantification, an extracted ion chromatogram is generated using the accurate mass of the target compound, typically within a very narrow mass window (e.g., ±5 ppm). This high mass accuracy significantly enhances specificity. The method's validation would include establishing linearity, accuracy, precision, and the lower limit of quantification (LLOQ), similar to UHPLC-MS/MS methods. nih.gov

Table 2: Comparison of UHPLC-MS/MS and UHPLC-QTOF-MS for Quantitative Research

| Feature | UHPLC-MS/MS | UHPLC-QTOF-MS |

|---|---|---|

| Primary Application | Targeted quantification | Targeted and untargeted analysis, metabolite ID |

| Selectivity | High (based on MRM) | Very High (based on accurate mass) |

| Sensitivity | Typically higher for targeted analytes | Generally very good, can be slightly lower than optimized MRM |

| Data Acquired | Specific MRM transitions | Full scan high-resolution mass spectra |

| Retrospective Analysis | Not possible for untargeted compounds | Possible, data can be re-interrogated for other compounds |

Strategies for Automation in Sample Preparation for Research Assays

Sample preparation is often the most labor-intensive and error-prone step in the bioanalytical workflow. researchgate.net Automation addresses these challenges by improving throughput, precision, and reproducibility while reducing analyst-to-analyst variability. americanpharmaceuticalreview.comsotax.com Common automated sample preparation techniques include liquid handling systems that can perform:

Protein Precipitation: An automated liquid handler can precisely add a precipitating agent (e.g., cold acetonitrile) to plasma samples in a 96-well plate format, followed by automated centrifugation and transfer of the supernatant.

Liquid-Liquid Extraction (LLE): Robotic systems can automate the addition of biological samples, immiscible organic solvents, and internal standards, followed by vortexing, centrifugation, and transfer of the organic layer for evaporation and reconstitution.

Solid-Phase Extraction (SPE): This is one of the most effectively automated techniques. A robotic system can perform all steps, including column conditioning, sample loading, washing to remove interferences, and elution of the analyte of interest. This is highly suitable for 96-well plate SPE formats, enabling high-throughput processing. uni-due.de

Automating these steps ensures that each sample is treated identically, which is crucial for the integrity of research data. nih.gov Furthermore, it minimizes the exposure of laboratory personnel to biological hazards and chemical solvents. americanpharmaceuticalreview.com

Application of Labeled Internal Standards (e.g., Deuterium (B1214612), ¹³C) for Method Validation

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. lcms.cz An ideal SIL-IS for this compound would be the same molecule but with several hydrogen atoms replaced by deuterium (²H or D) or one or more carbon atoms replaced by ¹³C. researchgate.net

The key advantage of a SIL-IS is that it has nearly identical physicochemical properties to the analyte. mdpi.com It co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement (matrix effects) as the target compound. lcms.cz However, it is distinguishable by the mass spectrometer due to its higher mass.

During method validation, the SIL-IS is crucial for demonstrating:

Accuracy and Precision: By normalizing the analyte response to the internal standard response, variability introduced during sample preparation and injection is corrected, leading to more accurate and precise results. lcms.cz

Matrix Effect Evaluation: The consistency of the analyte/IS peak area ratio across different lots of biological matrix demonstrates that the SIL-IS effectively compensates for matrix-induced ionization variability. who.int

Extraction Recovery: Comparing the response of the SIL-IS in an extracted sample to its response in a neat solution provides a true measure of the extraction efficiency.

The synthesis of a deuterated analog, such as this compound-d₃, would involve introducing deuterium atoms at positions that are not susceptible to chemical exchange. nih.govumsl.edu The use of such a standard is a fundamental component of a robust and reliable bioanalytical method suitable for research and regulatory submission. nih.govyoutube.com

Strategic Applications and Future Research Trajectories

1-(1-Methyl-1H-indazol-6-yl)ethanol as a Chemical Building Block in Advanced Organic Synthesis

The strategic importance of this compound lies in its utility as a versatile chemical building block in advanced organic synthesis. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds, playing a crucial role in the synthesis of pharmaceuticals, polymers, and other functional materials. sigmaaldrich.com The structure of this compound, featuring a reactive hydroxyl group and a modifiable indazole core, allows for a variety of chemical transformations.

This compound can serve as a precursor for the synthesis of a diverse range of indazole derivatives. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions such as reductive amination or serve as a handle for introducing other functional groups. The indazole ring itself can be subjected to various substitution reactions, allowing for the fine-tuning of the molecule's properties. The development of new synthetic methodologies, such as the condensation of o-fluorobenzaldehydes with hydrazine (B178648), has provided practical routes to the indazole core, facilitating the synthesis of building blocks like this compound. acs.org

The modular nature of this building block allows for its incorporation into larger, more complex molecular architectures. sigmaaldrich.com This is particularly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery and materials science research. The ability to systematically modify different parts of the molecule enables chemists to explore structure-activity relationships and optimize properties for specific applications.

Design and Synthesis of Novel Indazole-Based Chemical Probes for Biological Research

The indazole scaffold is a prominent feature in many biologically active compounds, making it an attractive template for the design of chemical probes. researchgate.netnih.gov These probes are essential tools for elucidating biological pathways and identifying new therapeutic targets. The synthesis of novel indazole-based derivatives can be achieved through various methods, including fragment-based virtual screening and bioisosterism strategies. nih.gov

For example, novel indazole derivatives have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene regulation and are implicated in cancer. nih.gov Some of these compounds have shown excellent inhibitory activities against specific HDAC isoforms and have demonstrated anti-proliferative effects in cancer cell lines. nih.gov

The design process for such probes often involves computational modeling to predict the binding of the indazole derivatives to the target protein. This is followed by the chemical synthesis of the designed compounds and their biological evaluation. The data obtained from these studies can then be used to refine the design and synthesize even more potent and selective probes.

Potential as a Lead Compound for Preclinical Drug Discovery and Development

The process of preclinical drug development involves a series of activities that bridge the gap between initial drug discovery and human clinical trials. nih.gov This phase includes identifying a lead candidate, scaling up its synthesis, developing a suitable formulation, and conducting toxicological and pharmacological studies. nih.gov The indazole nucleus is present in several approved drugs and investigational compounds, highlighting its therapeutic potential. researchgate.net

Derivatives of this compound have the potential to serve as lead compounds in various therapeutic areas. For instance, indazole derivatives have been investigated as anticancer agents, with some compounds showing potent growth inhibitory activity in human tumor cell lines. nih.govacs.org Others have been explored as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 (mGlu4), which are potential therapeutic targets for Parkinson's disease. nih.gov

The journey from a lead compound to a clinical candidate is a complex and lengthy process. It involves extensive optimization of the compound's pharmacological and pharmacokinetic properties to ensure its safety and efficacy. The versatility of the indazole scaffold allows for such optimization through systematic chemical modifications.

Table 1: Examples of Biologically Active Indazole Derivatives